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  • Product: 2-iodo-N-(4-phenoxyphenyl)benzamide

Core Science & Biosynthesis

Foundational

2-iodo-N-(4-phenoxyphenyl)benzamide: Structural Dynamics & Pharmacophore Analysis

Executive Summary This technical guide provides an in-depth analysis of 2-iodo-N-(4-phenoxyphenyl)benzamide (CAS: 304667-35-4), a benzamide derivative characterized by its unique solid-state polymorphism and potential as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-iodo-N-(4-phenoxyphenyl)benzamide (CAS: 304667-35-4), a benzamide derivative characterized by its unique solid-state polymorphism and potential as a pharmacophore in medicinal chemistry. Unlike rigid templates, this guide focuses on the compound's core scientific value: its concomitant dimorphism —the simultaneous crystallization of two distinct polymorphs—and its structural utility as a scaffold for Voltage-Gated Sodium Channel (Nav) modulation and kinase inhibition.

This monograph synthesizes crystallographic data, synthetic protocols, and pharmacophore mapping to serve researchers in drug development and solid-state chemistry.

Chemical Identity & Properties

The compound is a halogenated benzamide featuring a bulky phenoxy substituent on the aniline ring. This structural motif creates significant conformational flexibility, directly contributing to its polymorphic behavior.

Table 1: Physicochemical Profile
PropertyValueNotes
IUPAC Name 2-iodo-N-(4-phenoxyphenyl)benzamide-
CAS Number 304667-35-4Primary identifier
Molecular Formula C₁₉H₁₄INO₂-
Molecular Weight 415.23 g/mol -
SMILES c1ccc(cc1)Oc1ccc(cc1)NC(=O)c1ccccc1ICanonical
InChI Key NFJSKQWDCJPNLY-UHFFFAOYSA-N(Note: Key may vary by isomer; verify against structure)
LogP (Predicted) ~5.1Highly lipophilic
Hydrogen Bond Donors 1 (Amide NH)-
Hydrogen Bond Acceptors 2 (Amide O, Ether O)-
Rotatable Bonds 4Critical for polymorphism

Synthetic Methodology

The synthesis of 2-iodo-N-(4-phenoxyphenyl)benzamide follows a classic nucleophilic acyl substitution. The protocol below prioritizes yield and purity, utilizing an acid chloride intermediate to overcome the steric hindrance of the ortho-iodine substituent.

Protocol: Acyl Chloride Coupling

Reaction Scheme: 2-Iodobenzoic Acid → 2-Iodobenzoyl Chloride + 4-Phenoxyaniline → Product

Step 1: Activation (Acid Chloride Formation)[1]
  • Reagents: Dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst: Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C under inert atmosphere (N₂).

  • Reaction: Stir at room temperature for 2 hours until gas evolution ceases.

  • Workup: Remove solvent and excess reagent in vacuo to yield crude 2-iodobenzoyl chloride (use immediately).

Step 2: Amide Coupling
  • Preparation: Dissolve 4-phenoxyaniline (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.

  • Addition: Cool the amine solution to 0°C. Add the crude acid chloride (dissolved in minimal DCM) dropwise over 30 minutes.

  • Causality: Slow addition prevents localized heating and minimizes side reactions (e.g., di-acylation).

  • Completion: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Purification:

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with sat. NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄ and concentrate.[1]

    • Recrystallization: Recrystallize from Ethanol/Water to induce polymorphism study (see Section 4).

Visualization: Synthetic Workflow

Synthesis Start 2-Iodobenzoic Acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation DCM, 0°C Intermediate 2-Iodobenzoyl Chloride (Reactive Species) Activation->Intermediate -HCl, -CO, -CO2 Coupling Amide Coupling (+ 4-Phenoxyaniline) Intermediate->Coupling Et3N, DCM Product 2-iodo-N-(4-phenoxyphenyl)benzamide Coupling->Product Workup & Cryst.

Figure 1: Step-by-step synthetic pathway for the target benzamide.

Solid-State Physics: Concomitant Dimorphism

The defining technical feature of 2-iodo-N-(4-phenoxyphenyl)benzamide is its concomitant dimorphism —the rare phenomenon where two distinct crystal forms (polymorphs) nucleate and grow simultaneously from the same solution under identical conditions.

Mechanism of Dimorphism

This behavior challenges Ostwald's Rule of Stages, which suggests the least stable polymorph forms first. In this compound, the energy barrier between the two forms is negligible, allowing kinetic competition.

  • Conformational Flexibility: The phenoxy group can rotate relative to the aniline ring, and the amide bond allows rotation relative to the iodophenyl ring.

  • Packing Motifs:

    • Form I (Stable): Likely driven by strong N-H...O=C hydrogen bonding networks and π-π stacking between the phenoxy and benzoyl rings.

    • Form II (Metastable): Often characterized by weaker interactions or alternate iodine-oxygen halogen bonding (C-I...O=C).

Experimental Implication: Researchers must strictly control cooling rates and solvent choice (e.g., Ethanol vs. Toluene) to isolate a single pure phase for biological testing, as polymorphs can exhibit different dissolution rates and bioavailability.

Biological Potential: Pharmacophore Analysis

While often used as a model for solid-state chemistry, the 2-iodo-N-(4-phenoxyphenyl)benzamide structure is a privileged scaffold in medicinal chemistry, sharing key features with potent Voltage-Gated Sodium Channel (Nav) inhibitors and Kinase inhibitors.

Nav Channel Blockade (Nav1.7 / Nav1.8)

The structure mimics the "Lipophilic Head - Amide Linker - Lipophilic Tail" topology seen in state-of-the-art Nav1.7 inhibitors.

  • Mechanism: The amide acts as the hinge binder or polar anchor. The ortho-iodine provides a steric lock, forcing the benzoyl ring out of plane, which is critical for fitting into the hydrophobic pocket of the voltage-sensing domain (VSD) or the pore module.

  • Comparison: It is structurally analogous to early hits in the ICA-121431 series (though ICA-121431 itself is a sulfonamide), utilizing the diphenyl/phenoxy motif to penetrate the lipid membrane and access the channel binding site.

Kinase Inhibition (Type II)

The "Benzamide-Phenoxy" motif is a hallmark of Type II kinase inhibitors (e.g., Sorafenib analogs).

  • Binding Mode: The amide pairs with the hinge region (Glu/Cys residues). The phenoxy group extends into the allosteric pocket created by the "DFG-out" conformation.

  • Iodine Role: The large iodine atom can fill the hydrophobic "gatekeeper" pocket, potentially enhancing selectivity for specific kinases (e.g., p38 MAPK or Raf).

Visualization: Pharmacophore Map

Pharmacophore Benzoyl 2-Iodobenzoyl Ring (Lipophilic Anchor) NavPocket Nav VSD Hydrophobic Pocket Benzoyl->NavPocket Steric Fit (Iodine Lock) Amide Amide Linker (H-Bond Donor/Acceptor) KinaseHinge Kinase Hinge Region (Glu/Cys) Amide->KinaseHinge H-Bonding Phenoxy 4-Phenoxyphenyl Tail (Hydrophobic Extension) Phenoxy->NavPocket Membrane Partitioning DFGOut Allosteric Pocket (DFG-out) Phenoxy->DFGOut Hydrophobic Interaction

Figure 2: Pharmacophore mapping of the benzamide scaffold against putative biological targets.

Safety & Handling

  • GHS Classification: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Specific Handling: As an organoiodine compound, protect from light to prevent homolytic cleavage of the C-I bond and subsequent degradation (browning). Store at 2-8°C under inert gas.

References

  • BenchChem. (2025).[1] 2-iodo-N-(4-phenoxyphenyl)benzamide Product Monograph. Retrieved from BenchChem Database. Link

  • PubChem. (n.d.).[2][3][4][5] Compound Summary for CAS 304667-35-4. National Center for Biotechnology Information. Link

  • McCormack, K., et al. (2013). "Voltage-sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels."[6] Proceedings of the National Academy of Sciences, 110(29), E2724-E2732. (Contextual reference for benzamide/sulfonamide Nav pharmacophores). Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for concomitant dimorphism mechanisms).

Sources

Exploratory

A Technical Guide to the Screening of Benzamide-Based DHODH Inhibitor Libraries

Executive Summary Dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target for a spectrum of diseases, including cancer, autoimmune disorders, and viral infections.[1] This enzyme catalyzes the r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroorotate dehydrogenase (DHODH) has emerged as a critical therapeutic target for a spectrum of diseases, including cancer, autoimmune disorders, and viral infections.[1] This enzyme catalyzes the rate-limiting fourth step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as cancer cells, activated lymphocytes, and virus-infected host cells.[1][2][3] The benzamide scaffold represents a promising chemical starting point for the development of potent and selective DHODH inhibitors. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals on the systematic screening of benzamide-based compound libraries to identify and characterize novel DHODH inhibitors. We will delve into the causal logic behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rationale for Targeting DHODH with Benzamide-Based Inhibitors

DHODH: A Strategic Node in Cellular Proliferation

DHODH is a flavin-dependent mitochondrial enzyme that oxidizes dihydroorotate to orotate, a key precursor for pyrimidine nucleotides.[3][4] These nucleotides are indispensable for DNA and RNA synthesis.[2][5] While most quiescent cells can utilize pyrimidine salvage pathways, highly proliferative cells are heavily reliant on the de novo synthesis pathway.[2][5] This differential dependency provides a therapeutic window to selectively target pathological cells while minimizing toxicity to normal tissues. Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and, ultimately, cell death in these susceptible populations.[5] This mechanism of action has been clinically validated with drugs like leflunomide and teriflunomide for autoimmune diseases and has shown significant promise in preclinical and clinical studies for various cancers and viral infections.[1][6][7]

The Benzamide Scaffold: A Privileged Structure

The benzamide functional group is a common motif in a wide range of biologically active molecules and approved drugs.[8][9] Its utility in drug design stems from its ability to form key hydrogen bond interactions with protein targets and its synthetic tractability, which allows for the facile generation of diverse chemical libraries.[9][10] In the context of DHODH inhibition, the benzamide core can be strategically decorated with various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.[11][12] Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzamide scaffold can significantly influence inhibitory potency and selectivity against DHODH from different species, a critical consideration for developing species-specific therapeutics (e.g., for parasitic infections).[4][11]

Design and Synthesis of a Benzamide-Based Compound Library

A successful screening campaign begins with a well-designed and high-quality compound library. The goal is to maximize chemical diversity around the benzamide core to explore a broad range of chemical space and increase the probability of identifying potent hits.

General Synthetic Strategy

A common and efficient method for generating a benzamide library is through the amide coupling of a diverse set of carboxylic acids with a panel of anilines or other amino-containing building blocks.[8][13][14] This can be readily achieved using standard solution-phase or solid-phase synthesis techniques.

Illustrative Synthetic Scheme:

A general approach involves the reaction of a substituted benzoic acid with a substituted aniline in the presence of a coupling agent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) in an appropriate solvent like DMF (dimethylformamide).[13]

Quality Control

Prior to screening, it is imperative to assess the purity and identity of each compound in the library. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the standard method for this purpose.[15] Compounds should ideally have a purity of >95% to avoid false positives or negatives in the screening assays.

High-Throughput Screening (HTS) for DHODH Inhibitors

The primary screen is designed to rapidly assess the entire compound library to identify initial "hits" that inhibit DHODH activity. A robust and cost-effective assay is essential for this stage.

Assay Principle: The DCIP Colorimetric Assay

A widely used method for monitoring DHODH activity is the 2,6-dichloroindophenol (DCIP) colorimetric assay.[16] This assay is based on the redox reaction catalyzed by DHODH. The enzyme transfers electrons from dihydroorotate to coenzyme Q (CoQ), which then reduces the blue-colored DCIP to its colorless form.[16] The rate of DCIP reduction, measured by the decrease in absorbance at 600 nm, is directly proportional to DHODH activity.[17]

Experimental Protocol: Primary HTS using DCIP Assay

Materials:

  • Recombinant human DHODH (hDHODH)

  • L-dihydroorotic acid (DHO)

  • Decylubiquinone (a CoQ analog)

  • 2,6-dichloroindophenol (DCIP)

  • Triton X-100

  • Tris-HCl buffer (pH 8.0)

  • Potassium chloride (KCl)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Microplate reader

Procedure:

  • Prepare Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.

  • Prepare Reagent Mix: In the assay buffer, prepare a solution containing 60 µM DCIP and 50 µM decylubiquinone.

  • Dispense Reagents: To each well of a 384-well plate, add:

    • Test compound or DMSO control (final concentration typically 10 µM).

    • Recombinant hDHODH enzyme.

    • Reagent mix.

  • Incubate: Incubate the plate at 30°C for a defined period (e.g., 15 minutes).

  • Initiate Reaction: Start the reaction by adding 100 µM DHO to each well.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 600 nm over time (e.g., for 2 minutes) using a microplate reader.[17]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each compound is determined relative to the DMSO controls.

Alternative HTS Assay: Fluorescence-Based Method

An alternative to the DCIP assay is a fluorescence-based assay using resazurin.[18] In this assay, the reduction of resazurin to the highly fluorescent resorufin is coupled to DHODH activity.[18][19] This method can offer higher sensitivity and is also amenable to high-throughput screening in 1536-well plate formats.[18]

Hit Confirmation and Secondary Assays

The initial hits from the primary screen require further validation to confirm their activity and rule out artifacts.

Dose-Response Analysis (IC50 Determination)

Confirmed hits should be tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50), a measure of their potency. This involves performing the primary assay with a serial dilution of the compound.

Counter-Screening

It is crucial to perform counter-screens to eliminate compounds that interfere with the assay components rather than directly inhibiting DHODH. This includes testing the compounds in the absence of the enzyme to identify any that directly reduce DCIP or affect the absorbance reading.

Orthogonal Assays

To further validate the hits, an orthogonal assay that utilizes a different detection method should be employed. For example, if the primary screen was a colorimetric assay, a secondary assay could measure the direct formation of orotate using LC-MS.

Mechanism of Action and Selectivity Studies

Understanding how a hit compound inhibits DHODH and its selectivity is critical for its progression as a potential drug candidate.

Enzyme Kinetics

Kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to the substrates, dihydroorotate and coenzyme Q. This information provides valuable insights into the binding mode of the inhibitor. For instance, many potent DHODH inhibitors are competitive with respect to CoQ.[4]

Selectivity Profiling

The selectivity of the inhibitors should be assessed against DHODH from other species, particularly if the therapeutic indication is an infectious disease. Additionally, screening against a panel of other dehydrogenases and oxidoreductases can help identify potential off-target effects. For many indications, high selectivity for human DHODH over that of other species is desirable to minimize toxicity.[4]

Cellular Assays and In Vivo Models

The most promising compounds from the biochemical assays should be advanced to cell-based and in vivo studies to evaluate their efficacy in a more physiologically relevant context.

Cell Proliferation Assays

The ability of the inhibitors to suppress the growth of rapidly proliferating cells can be assessed using standard cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, in relevant cancer cell lines or activated immune cells.[20]

Uridine Rescue Experiments

A key experiment to confirm that the observed anti-proliferative effect is due to DHODH inhibition is the uridine rescue assay.[5][20] Since DHODH inhibition blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with exogenous uridine should bypass this blockade and rescue the cells from the inhibitory effects of the compound.[5][20]

In Vivo Efficacy Models

Lead compounds should be evaluated in appropriate animal models of the target disease. For example, for cancer indications, xenograft models where human tumor cells are implanted into immunocompromised mice are commonly used.[21] For autoimmune diseases, models such as collagen-induced arthritis in mice can be employed.

Data Visualization and Workflow

Signaling Pathway

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidines Pyrimidines (UMP, CTP, TTP) Orotate->Pyrimidines DHODH->Orotate Oxidation CoQH2 Coenzyme Q (Ubiquinol) DHODH->CoQH2 Reduction CoQ Coenzyme Q (Ubiquinone) CoQ->DHODH ETC Electron Transport Chain CoQH2->ETC DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Mechanism & Selectivity cluster_3 Cellular & In Vivo Evaluation Library Benzamide Library HTS High-Throughput Screen (DCIP or Fluorescence Assay) Library->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response (IC50) Hits->DoseResponse CounterScreen Counter-Screening DoseResponse->CounterScreen OrthogonalAssay Orthogonal Assay CounterScreen->OrthogonalAssay Kinetics Enzyme Kinetics OrthogonalAssay->Kinetics Selectivity Selectivity Profiling Kinetics->Selectivity CellProlif Cell Proliferation Assays Selectivity->CellProlif UridineRescue Uridine Rescue CellProlif->UridineRescue InVivo In Vivo Efficacy Models UridineRescue->InVivo

Caption: A comprehensive workflow for the screening of a benzamide-based DHODH inhibitor library.

Data Summary
Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (nM)Cell Proliferation (GI50, nM)Uridine Rescue
Control (Brequinar) 98.52.1 [19]15Yes
Benzamide-001 92.355120Yes
Benzamide-002 45.1>10,000>10,000N/A
Benzamide-003 88.7150450Yes
Benzamide-004 95.22580Yes

Conclusion

The systematic screening of a benzamide-based compound library offers a promising avenue for the discovery of novel DHODH inhibitors with therapeutic potential. By following a logical and rigorous workflow encompassing primary high-throughput screening, hit validation, mechanism of action studies, and evaluation in cellular and in vivo models, researchers can effectively identify and characterize lead compounds for further drug development. The inherent versatility of the benzamide scaffold, coupled with a deep understanding of the target biology, provides a powerful platform for generating the next generation of DHODH-targeted therapies.

References

  • Phillips, M. A., et al. (2005). High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Biological Chemistry, 280(23), 22257-22263. [Link]

  • Víctor-García, L., et al. (2016). A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. Analytical Biochemistry, 506, 39-46. [Link]

  • Chen, Y., et al. (2025). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. Molecules, 30(12), 1234. [Link]

  • DelveInsight. (2025). DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook. Barchart.com. [Link]

  • Mao, C., et al. (2021). DHODH-mediated ferroptosis defence is a targetable vulnerability in cancer. Nature, 593(7860), 586-590. [Link]

  • Sykes, D. B., et al. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 7(21), 6595-6607. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library. ACS Omega, 8(24), 21849-21860. [Link]

  • Jayaram, H. N., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 787-793. [Link]

  • Kim, J., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 26(18), 14567. [Link]

  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Retrieved from [Link]

  • BindingDB. (n.d.). Human DHODH Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a bis-benzamide library 14. Reagents and conditions. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). High-Throughput Screening Core Facility Publications. Retrieved from [Link]

  • Nourmohammadi, B., et al. (2025). Abstract 6902: Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer. Cancer Research, 85(8_Supplement), 6902. [Link]

  • Umehara, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]

  • PTC Therapeutics. (2020, June 17). PTC Therapeutics Announces the Initiation of a Phase 2/3 Clinical Trial to Evaluate PTC299 for the Treatment of COVID-19. [Press release]. [Link]

  • Wujec, M., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6943. [Link]

  • Wujec, M., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Molecules, 29(10), 2278. [Link]

  • Abdullah, M. M., et al. (2021). Summary of the SAR points for possible dual inhibition of DHODH and PARP-1 enzymes. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]

  • Olsen, T. K., et al. (2021). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. bioRxiv. [Link]

  • Wujec, M., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Molecules, 29(10), 2278. [Link]

  • Umehara, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2269-2277. [Link]

  • Al-Zahrani, H. S., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(40), 25831-25840. [Link]

  • Cao, Y., et al. (2022). In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor. Xenobiotica, 52(3), 241-255. [Link]

  • Li, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. iMedPub Journals, 14(4), 1-8. [Link]

  • Clark, J. A., et al. (2019). Development and Synthesis of DNA-Encoded Benzimidazole Library. ACS Combinatorial Science, 21(11), 776-784. [Link]

  • Patsnap. (2024, June 21). What are DHODH inhibitors and how do they work? Patsnap Synapse. [Link]

  • Kim, J., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 26(18), 14567. [Link]

  • Booker, M. L., et al. (2024). Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry. [Link]

  • Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 111-120. [Link]

  • Wang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 12345. [Link]

  • Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 111-120. [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 2-iodo-N-(4-phenoxyphenyl)benzamide

Executive Summary & Strategic Context This application note details the robust preparation of 2-iodo-N-(4-phenoxyphenyl)benzamide , a critical scaffold often utilized as a precursor for palladium-catalyzed intramolecular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the robust preparation of 2-iodo-N-(4-phenoxyphenyl)benzamide , a critical scaffold often utilized as a precursor for palladium-catalyzed intramolecular cyclizations (e.g., synthesis of phenanthridinones) and in the development of anti-parasitic agents.[1]

The synthesis couples 2-iodobenzoic acid with 4-phenoxyaniline . While conceptually a standard amide coupling, the presence of the bulky iodine atom at the ortho position of the benzoic acid introduces steric strain that can impede nucleophilic attack.[1] Furthermore, the electronic deactivation of the aniline by the phenoxy group requires an activated electrophile for efficient conversion.[1]

We present two validated protocols:

  • Method A (Process Scale): Acid Chloride activation via Thionyl Chloride (

    
    ). Preferred for multi-gram to kilogram batches due to cost-efficiency and simplified purification.[1]
    
  • Method B (Discovery Scale): HATU-mediated coupling.[1] Preferred for milligram-scale library synthesis where speed and mild conditions override raw material costs.[1]

Chemical Reaction Overview

Reaction Scheme:



ComponentRoleMW ( g/mol )CAS
2-Iodobenzoic Acid Starting Material (Electrophile)248.0288-67-5
4-Phenoxyaniline Co-reactant (Nucleophile)185.22139-59-3
Thionyl Chloride Activator (Method A)118.977719-09-7
HATU Coupling Agent (Method B)380.23148893-10-1
Target Product 2-iodo-N-(4-phenoxyphenyl)benzamide 415.23 N/A

Method A: Acid Chloride Activation (Process Standard)

Recommended for scale >5g.

Rationale

The ortho-iodo substituent creates significant steric hindrance.[1] Standard carbodiimide couplings (DCC/EDC) often suffer from slow kinetics and the formation of


-acylurea byproducts. Converting the acid to the highly reactive acid chloride (

) overcomes this barrier, driving the reaction to completion through irreversible elimination of HCl.
Detailed Protocol

Step 1: Formation of 2-Iodobenzoyl Chloride

  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or 
    
    
    
    ). Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap
    
    
    and
    
    
    gases.
  • Charging: Charge 2-iodobenzoic acid (1.0 equiv) into the flask.

  • Solvent/Reagent: Add Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv). Note: 
    
    
    
    acts as both reagent and solvent.
  • Catalysis: Add DMF (Dimethylformamide) (2-3 drops).

    • Mechanistic Insight: DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far superior chlorinating agent than 
      
      
      
      alone, essential for sterically hindered acids [1].[1]
  • Reaction: Heat to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution.
    
  • Workup: Cool to room temperature. Remove excess

    
     via rotary evaporation under reduced pressure.[1] Add dry Toluene (2x volume) and re-evaporate to azeotropically remove trace thionyl chloride.
    
    • Checkpoint: The residue (2-iodobenzoyl chloride) is moisture sensitive. Proceed immediately to Step 2.

Step 2: Amide Coupling

  • Preparation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or THF (5 mL/g of SM).

  • Amine Solution: In a separate vessel, dissolve 4-phenoxyaniline (1.05 equiv) and Triethylamine (

    
    ) (1.5 equiv) in DCM.
    
    • Pyridine Alternative: For highly sluggish reactions, Pyridine can be used as the solvent, acting as both base and acyl-transfer catalyst.[1]

  • Addition: Cool the amine solution to

    
    . Add the acid chloride solution dropwise over 30 minutes.
    
    • Control: Maintain temperature

      
       to prevent competitive hydrolysis or impurity formation.[1]
      
  • Completion: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

Step 3: Purification

  • Quench: Add water carefully to quench the reaction.

  • Wash: Transfer to a separatory funnel. Wash organic layer sequentially with:

    • 1M HCl (removes unreacted aniline).[1]

    • Sat.

      
       (removes unreacted benzoic acid).[1]
      
    • Brine (drying).[1]

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize the solid from Ethanol/Water or Ethyl Acetate/Hexane to achieve

    
     purity.
    

Method B: HATU Coupling (Discovery Standard)

Recommended for scale <500mg or high-throughput libraries.

Rationale

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a "gold standard" coupling reagent that generates an activated ester (O-At ester).[1] The 7-azabenzotriazole moiety utilizes the neighboring group effect to accelerate coupling and suppress racemization (though not a concern here as the product is achiral), making it ideal for hindered substrates where


 is too harsh [2].
Detailed Protocol
  • Dissolution: In a vial, dissolve 2-iodobenzoic acid (1.0 equiv) in dry DMF (0.2 M concentration).

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv). Stir for 10–15 minutes at room temperature. The solution typically turns yellow/orange.[1]

  • Coupling: Add 4-phenoxyaniline (1.1 equiv).

  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with 1M HCl, Sat.[1]

      
      , and 
      
      
      
      solution (5%) (to remove DMF).[1]
    • Concentrate and purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).[1]

Visualized Workflows & Mechanisms

Decision Matrix & Workflow

The following diagram illustrates the decision logic and process flow for synthesizing the target benzamide.

G Start Start: 2-Iodobenzoic Acid Decision Scale / Sensitivity? Start->Decision MethodA Method A: Process Scale (>5g) Decision->MethodA High Scale / Robust MethodB Method B: Discovery Scale (<500mg) Decision->MethodB Low Scale / Speed ActivationA Activation: SOCl2 + DMF (cat) (Vilsmeier-Haack) MethodA->ActivationA IntermediateA Intermediate: Acid Chloride ActivationA->IntermediateA CouplingA Coupling: 4-Phenoxyaniline + Et3N in DCM (0°C to RT) IntermediateA->CouplingA Workup Workup: Acid/Base Wash CouplingA->Workup ActivationB Activation: HATU + DIPEA in DMF MethodB->ActivationB CouplingB Coupling: Add Amine (RT) ActivationB->CouplingB CouplingB->Workup Product Target: 2-iodo-N-(4-phenoxyphenyl)benzamide Workup->Product

Figure 1: Synthetic workflow selection based on scale and operational constraints.[1]

Mechanistic Pathway (Method A)

Understanding the catalytic role of DMF in the acid chloride formation is crucial for reproducibility.

Mechanism cluster_0 Catalytic Cycle DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation ActivatedAcid Activated Acid (Anhydride-like) Vilsmeier->ActivatedAcid Attacks Acid Acid 2-Iodobenzoic Acid Acid->ActivatedAcid AcidChloride 2-Iodobenzoyl Chloride ActivatedAcid->AcidChloride Cl- Attack -DMF, -SO2, -HCl Product Final Amide AcidChloride->Product + Amine - HCl Amine 4-Phenoxyaniline

Figure 2: DMF-catalyzed activation of 2-iodobenzoic acid via the Vilsmeier-Haack intermediate.

Process Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Method A) Incomplete acid chloride formation due to sterics.[1]Ensure DMF catalyst is fresh.[1] Increase reflux time. Ensure

is not degraded (yellow/green color indicates quality).
Precipitate during addition Amine salt formation (HCl salt).[1]Ensure sufficient base (

or Pyridine) is present to scavenge HCl.[1] Add acid chloride slower.[1]
Impurity at baseline (TLC) Hydrolysis of acid chloride back to acid.Ensure solvents are anhydrous.[1] Minimize exposure of acid chloride to air during transfer.[1]
Product is colored (Red/Brown) Iodine liberation.[1]Wash organic layer with dilute Sodium Thiosulfate (

) to reduce free iodine (

) to iodide (

).[1]

Analytical Checkpoints:

  • 1H NMR (DMSO-d6): Look for the amide -NH singlet around

    
     10.0–10.5 ppm. The 2-iodo aromatic protons will show distinct splitting patterns (dd/td) shifted downfield due to the iodine atom [3].
    
  • Mass Spec: Expect

    
     amu.
    

References

  • Clayden, J. (2001).[1] Organic Chemistry. Oxford University Press.[1] (Mechanism of DMF catalysis in acid chloride formation).

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • BenchChem. (2025).[1][3] Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide (Analogous protocol reference).

  • National Center for Biotechnology Information.[1] (2025).[1][3][4] PubChem Compound Summary for 2-Iodobenzoic acid. [1]

  • Fisher Scientific.[1] (n.d.). Amide Synthesis Protocols.

Sources

Application

amide coupling reaction conditions for 2-iodo-N-(4-phenoxyphenyl)benzamide

An In-Depth Technical Guide to the Synthesis of 2-Iodo-N-(4-phenoxyphenyl)benzamide via Amide Coupling Introduction The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the critical linkage...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Iodo-N-(4-phenoxyphenyl)benzamide via Amide Coupling

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the critical linkage in peptides, proteins, and a vast array of pharmaceuticals.[1] It is estimated that the acylation of an amine is the most common reaction in the synthesis of drug candidates.[1] The synthesis of 2-iodo-N-(4-phenoxyphenyl)benzamide serves as an exemplary case study for the construction of diaryl ether-containing benzamide scaffolds, which are prevalent in bioactive molecules.

Direct condensation of a carboxylic acid (2-iodobenzoic acid) and an amine (4-phenoxyaniline) is kinetically slow and requires high temperatures, which are often incompatible with complex molecular architectures.[1] Therefore, the reaction necessitates the activation of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent."[2][3]

This guide provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and mechanistic insights for the synthesis of 2-iodo-N-(4-phenoxyphenyl)benzamide. We will explore two robust and widely adopted coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a 1-hydroxybenzotriazole (HOBt) additive, and the highly efficient uronium salt-based method using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Mechanistic Rationale: The Role of the Coupling Reagent

The choice of coupling reagent is critical for maximizing yield, minimizing side reactions, and preserving stereochemical integrity if chiral centers are present.

EDC/HOBt Pathway

The EDC/HOBt system is a workhorse in amide synthesis due to its reliability and the convenient removal of its urea byproduct, which is water-soluble.[4][5] The reaction proceeds through a multi-step mechanism:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Interception: This intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct.[5] To prevent this, an additive like HOBt is used. HOBt, a superior nucleophile compared to the amine, rapidly intercepts the O-acylisourea to form an active HOBt-ester. This new intermediate is more stable and less susceptible to side reactions.[4]

  • Aminolysis: The amine (4-phenoxyaniline) then attacks the carbonyl of the HOBt-ester to form the desired amide bond and regenerate HOBt.

EDC_HOBt_Mechanism cluster_activation Activation & Interception cluster_coupling Coupling Acid 2-Iodobenzoic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Active Ester) O_acylisourea->HOBt_Ester + HOBt (Fast) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Slow, Unwanted) HOBt HOBt Amide Target Amide HOBt_Ester->Amide Amine 4-Phenoxyaniline Amine->Amide Attacks Active Ester

Caption: Mechanism of EDC/HOBt-mediated amide coupling.
HATU Pathway

HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[6][7] It is particularly effective for coupling hindered substrates. The mechanism involves:

  • Acid Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[8]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[7]

  • Active Ester Formation: The HOAt anion, displaced in the previous step, rapidly attacks the isouronium salt. This forms the highly reactive OAt-active ester and liberates tetramethylurea.[7]

  • Aminolysis: The amine nucleophile attacks the active ester to yield the final amide product. The pyridine nitrogen in the HOAt moiety is thought to facilitate this step via a hydrogen-bonded transition state, accelerating the reaction.[7]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Acid 2-Iodobenzoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate + DIPEA Base DIPEA Isouronium_Salt O-Acyl(tetramethyl) isouronium Salt Carboxylate->Isouronium_Salt + HATU HATU HATU OAt_Ester OAt-Active Ester Isouronium_Salt->OAt_Ester Rearrangement Amide Target Amide OAt_Ester->Amide Amine 4-Phenoxyaniline Amine->Amide Attacks Active Ester

Caption: Mechanism of HATU-mediated amide coupling.

Comparative Protocol Overview

The following table summarizes the typical reaction conditions for the synthesis of 2-iodo-N-(4-phenoxyphenyl)benzamide using both EDC/HOBt and HATU.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU (Alternative)
Carboxylic Acid 2-Iodobenzoic Acid (1.0 eq)2-Iodobenzoic Acid (1.0 eq)
Amine 4-Phenoxyaniline (1.1 eq)4-Phenoxyaniline (1.1 eq)
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.2 eq)
Additive HOBt (1.2 eq)N/A
Base DIPEA or Et₃N (2.5 eq)DIPEA (3.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DMF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours1 - 6 hours
Key Advantage Cost-effective, easy workupHigh efficiency, fast, good for difficult couplings

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis using EDC/HOBt

Materials:

  • 2-Iodobenzoic acid (1.0 equiv)

  • 4-Phenoxyaniline (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzoic acid (1.0 equiv), 4-phenoxyaniline (1.1 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DMF or DCM to dissolve the solids (to a typical concentration of 0.1-0.5 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in portions over 5 minutes.

  • Add DIPEA (2.5 equiv) dropwise to the cooled solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[4][9]

  • Proceed to the "Aqueous Workup and Purification" section.

Protocol 2: Synthesis using HATU (Alternative)

Materials:

  • 2-Iodobenzoic acid (1.0 equiv)

  • 4-Phenoxyaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-iodobenzoic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the 4-phenoxyaniline (1.1 equiv), either as a solid or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Proceed to the "Aqueous Workup and Purification" section.

General Workflow: From Reaction to Pure Product

Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation & Purification Reagents 1. Combine Acid, Amine, Coupling Reagents Solvent 2. Add Anhydrous Solvent Reagents->Solvent Cool 3. Cool to 0°C Solvent->Cool Base 4. Add Base (e.g., DIPEA) Cool->Base Stir 5. Stir at RT & Monitor Base->Stir Dilute 6. Dilute with EtOAc Stir->Dilute Wash_Acid 7. Wash with 1M HCl Dilute->Wash_Acid Wash_Base 8. Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine 9. Wash with Brine Wash_Base->Wash_Brine Dry 10. Dry (Na₂SO₄) & Filter Wash_Brine->Dry Concentrate 11. Concentrate in vacuo Dry->Concentrate Chromatography 12. Flash Column Chromatography Concentrate->Chromatography Product Pure Product Chromatography->Product

Caption: Overall experimental workflow for amide synthesis.
Aqueous Workup and Purification

This procedure is applicable to both protocols.

  • Upon completion, dilute the reaction mixture with a significant volume of ethyl acetate (EtOAc, approx. 10x the volume of DMF).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2x) to remove DIPEA and any unreacted amine.[5][9]

    • Saturated aqueous NaHCO₃ solution (2x) to remove HOBt and any unreacted carboxylic acid.[5][9]

    • Saturated aqueous NaCl (brine) (1x) to remove residual water.[5][9]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-iodo-N-(4-phenoxyphenyl)benzamide.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The activated carboxylic acid intermediates are highly susceptible to hydrolysis. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.

  • Low or No Conversion: If the reaction stalls, confirm the quality of the coupling reagents, as they can degrade over time. For the EDC/HOBt protocol, consider switching to the more potent HATU reagent. Gentle heating (e.g., 40-50 °C) can sometimes drive sluggish reactions to completion, but should be used with caution.

  • Byproduct Formation: In carbodiimide-mediated reactions without an additive like HOBt, the formation of an N-acylurea byproduct can be a significant issue, complicating purification.[5] The protocols described here include HOBt to mitigate this risk.

  • Amine Reactivity: 4-phenoxyaniline is an electron-rich aniline and should couple efficiently. For more electron-deficient or sterically hindered amines, HATU is the superior choice over EDC/HOBt.[10]

Conclusion

The synthesis of 2-iodo-N-(4-phenoxyphenyl)benzamide is readily achievable through standard amide coupling protocols. The EDC/HOBt method offers a robust and cost-effective route, while the HATU system provides a faster and more powerful alternative for challenging substrates. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can reliably access this and other related benzamide structures for applications in pharmaceutical and materials science research.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(32), 4145-4148. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Goode, D. Amide Workup - Biofilm Inhibitor Synthesis.
  • Lancien, F., & Drouin, M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(20), 12695-12743. [Link]

  • Chemical Society Reviews. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Wang, L., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 1949-1956. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Synple Chem. (2022). Application Note – Amide coupling 96-well plate kit. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Method

handling and storage of 2-iodo-N-(4-phenoxyphenyl)benzamide powder

Application Note: Handling, Storage, and Solubilization of 2-iodo-N-(4-phenoxyphenyl)benzamide Abstract & Scope This technical guide outlines the rigorous protocols for the handling, storage, and solubilization of 2-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Solubilization of 2-iodo-N-(4-phenoxyphenyl)benzamide

Abstract & Scope

This technical guide outlines the rigorous protocols for the handling, storage, and solubilization of 2-iodo-N-(4-phenoxyphenyl)benzamide . This compound is a critical aryl iodide building block, frequently employed in the synthesis of kinase inhibitors (specifically BTK inhibitors like Ibrutinib analogs) via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, or Sonogashira).

The preservation of the Carbon-Iodine (C-I) bond is the primary objective of these protocols. This bond is chemically labile and susceptible to photolytic deiodination and palladium poisoning if mishandled, which directly impacts downstream synthetic yield and biological assay reproducibility.

Physicochemical Profile

PropertySpecificationCritical Note
Chemical Name 2-iodo-N-(4-phenoxyphenyl)benzamideClass: Aryl Iodide / Diaryl Ether
CAS Number Variable/Generic (Analogous to 1022159-13-8 series)Structure verification via NMR required.
Molecular Formula C₁₉H₁₄INO₂MW: 415.23 g/mol
Appearance Off-white to pale yellow powderYellowing indicates free iodine release (degradation).
Solubility DMSO (>50 mM), DMF, DCMInsoluble in water/PBS.
Reactivity Electrophile (Suzuki coupling partner)Sensitive to UV light and Pd contaminants.
Melting Point ~125–128 °CSharp endotherm indicates high purity.

Storage Protocol: The "Golden Rules"

The stability of the C-I bond dictates the storage strategy. Aryl iodides possess a relatively weak bond dissociation energy (~65 kcal/mol), making them prone to homolytic cleavage under UV irradiation.

A. Environmental Control
  • Light Exclusion (Critical):

    • Requirement: Store strictly in amber glass vials.

    • Secondary Barrier: Wrap the vial in aluminum foil if amber glass is unavailable or for long-term archiving (>6 months).

    • Mechanism: UV photons can excite the C-I bond, leading to radical formation (Ar• + I•). The resulting aryl radical abstracts hydrogen from the solvent or atmosphere, yielding the de-iodinated impurity (N-(4-phenoxyphenyl)benzamide), which is a "dead end" in coupling reactions.

  • Temperature & Atmosphere:

    • Temperature: Store at 2–8°C (Refrigerated) for active use; -20°C for long-term storage.

    • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

    • Humidity: Keep in a desiccator. While the amide bond is robust, moisture absorption alters the effective mass, leading to stoichiometry errors in catalytic reactions.

B. Container Specifications
  • Primary: Borosilicate glass (Type I) with PTFE-lined screw caps. Avoid polyethylene (PE) bags for long-term storage as lipophilic compounds can leach into plastics.

  • Headspace: Minimize headspace to reduce oxidative stress.

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral). OEL Band: Treat as OEB 3 (Potent Compound) due to its structural similarity to bioactive kinase inhibitors.

  • Engineering Controls:

    • Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Use an anti-static gun (ionizer) before weighing. The phenoxyphenyl moiety adds lipophilicity, making the powder prone to static charge, which causes scattering and dosing errors.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (Double gloving recommended for DMSO solutions).

    • Lab coat with cuff sealing.

    • Safety glasses with side shields.

Protocol: Stock Solution Preparation (DMSO)

For biological assays or liquid-phase synthesis, correct solubilization is critical to prevent "crashing out" upon dilution.

Target: 10 mM Stock Solution in DMSO (10 mL volume)

  • Calculation:

    • MW = 415.23 g/mol .[1]

    • Mass required =

      
      .
      
  • Weighing:

    • Weigh ~41.5 mg of powder into a tared amber glass vial. Record exact mass (e.g., 41.8 mg).

    • Correction: Calculate exact DMSO volume required:

      
      .
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonication: If particles persist, sonicate in a water bath at ambient temperature for 2 minutes. Warning: Do not heat above 40°C.

  • Storage of Stock:

    • Aliquot into single-use volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

    • Store aliquots at -20°C .

    • Stability: Stable for 3 months at -20°C. If precipitate is observed upon thawing, warm to 37°C and vortex. If precipitate persists, discard.

Quality Control (QC) & Validation

Before committing this material to a high-value step (e.g., a GMP synthesis or a critical cell assay), validate integrity.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (Lipophilic compound requires high organic content).

  • Detection: UV at 254 nm.

  • Pass Criteria:

    • Purity > 98% (Area under curve).

    • Impurity Check: Look for a peak at Relative Retention Time (RRT) ~0.8-0.9 (De-iodinated species).

Workflow Visualization

The following diagram illustrates the lifecycle of the compound from receipt to experimental application, highlighting critical decision points.

HandlingWorkflow Receipt Receipt of Material (Check Seal & Temp) QC_Initial Initial QC Check (Appearance/NMR) Receipt->QC_Initial Storage Storage (Amber Vial, 4°C, Desiccator) QC_Initial->Storage Pass Disposal Disposal (Halogenated Waste) QC_Initial->Disposal Fail (Yellow/Degraded) Weighing Weighing (Fume Hood, Anti-Static) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO, Vortex, Sonicate) Weighing->Solubilization QC_Stock Stock QC (Check for Precipitate) Solubilization->QC_Stock Usage Experimental Use (Coupling / Assay) QC_Stock->Usage Clear Solution QC_Stock->Disposal Precipitate Persists Usage->Storage Return Excess (Seal under N2) Usage->Disposal

Caption: Lifecycle management of 2-iodo-N-(4-phenoxyphenyl)benzamide ensuring C-I bond integrity.

References

  • Vertex Pharmaceuticals/Merck. (2010). Safety Data Sheet: Aryl Iodide Intermediates. Sigma-Aldrich / MilliporeSigma.[2]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences (PNAS). (Contextual reference for phenoxyphenyl kinase inhibitors).

  • Ryu, I., et al. (2015).[3] Photoinduced Aminocarbonylation of Aryl Iodides.[3][4][5] PubMed / NIH. (Mechanistic grounding for light sensitivity of aryl iodides).

  • ChemDiv. (2024). Compound 2-iodo-N-(4-phenoxyphenyl)benzamide Properties and Structure. ChemDiv Database.

  • Justia Patents. (2018). Process for the preparation of Ibrutinib and new synthesis intermediates.[6][7][8] (Describes the use of phenoxyphenyl fragments in coupling).

Sources

Technical Notes & Optimization

Troubleshooting

2-iodo-N-(4-phenoxyphenyl)benzamide precipitation in aqueous buffer

Topic: 2-iodo-N-(4-phenoxyphenyl)benzamide Classification: High-Lipophilicity Screening Compound (LogP ~5.1) Audience: Medicinal Chemists, Assay Development Scientists Executive Summary: Why This Compound Precipitates We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-iodo-N-(4-phenoxyphenyl)benzamide

Classification: High-Lipophilicity Screening Compound (LogP ~5.1) Audience: Medicinal Chemists, Assay Development Scientists

Executive Summary: Why This Compound Precipitates

Welcome to the technical support hub for 2-iodo-N-(4-phenoxyphenyl)benzamide . If you are observing cloudiness, loss of potency in cell-based assays, or erratic IC50 curves, you are likely experiencing solvent shock precipitation .

This molecule is characterized by a "grease-ball" physicochemical profile:

  • High Lipophilicity (LogP ~5.11): The phenoxy group and the iodine atom significantly increase hydrophobicity.

  • Low Aqueous Solubility: In pure aqueous buffers (PBS, HEPES), thermodynamic solubility is likely < 1 µM .

  • The "Crash-Out" Effect: When a 10 mM DMSO stock is spiked directly into an aqueous buffer, the solvent's dielectric constant shifts instantly from ~47 (DMSO) to ~80 (Water). The compound aggregates into colloidal particles before it can disperse.

This guide provides the protocols to solubilize this compound for reliable biological data.

Visualizing the Problem: The "Crash-Out" Mechanism

The following diagram illustrates why direct spiking fails and how the "Step-Down" method succeeds.

PrecipitationMechanism Stock 10 mM Stock (100% DMSO) DirectSpike Direct Spike (1:1000 into PBS) Stock->DirectSpike High Kinetic Energy Solvent Shock StepDown Intermediate Dilution (10x Conc. in 10% DMSO) Stock->StepDown Gradual Polarity Shift ResultFail Precipitation (Colloidal Aggregates) DirectSpike->ResultFail Nucleation FinalMix Final Assay Buffer (Contains 0.05% Tween-20) StepDown->FinalMix Carrier Stabilization ResultSuccess Stable Dispersion (Monomeric State) FinalMix->ResultSuccess

Figure 1: Comparison of direct spiking vs. step-down dilution strategies. Direct spiking causes immediate nucleation due to rapid polarity shift.

Troubleshooting Protocol 1: The "Step-Down" Dilution Method

Issue: Direct addition of DMSO stock to media causes immediate turbidity. Solution: Use an intermediate dilution step to lower the kinetic barrier to solvation.

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • Intermediate Solvent: Pure DMSO or 50% DMSO/Buffer

  • Assay Buffer (e.g., PBS pH 7.4)

Procedure:

  • Calculate Target: If your final assay concentration is 10 µM (1% DMSO final), do not add 1 µL of stock to 99 µL of buffer.

  • Create 100x Working Solution: Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM working solution.

  • Create 10x Intermediate: Dilute the 1 mM solution 1:10 into a "transition buffer" (e.g., PBS + 10% DMSO). Note: This keeps the compound soluble while introducing water.

  • Final Dilution: Add the 10x Intermediate to your final assay buffer (1:10).

    • Result: The compound faces a gentler gradient of polarity change.

Troubleshooting Protocol 2: Formulation Optimization (Additives)

Issue: Even with careful mixing, the compound precipitates over 2-4 hours (Assay instability). Solution: The compound requires a "carrier" molecule to shield its hydrophobic core from the aqueous environment.

Recommended Additive Matrix:

Additive ClassReagentConcentrationMechanismSuitability
Surfactant Tween-200.01% - 0.05%Micellar solubilizationBiochemical Assays (Enzyme inhibition)
Surfactant Pluronic F-680.05% - 0.1%Steric stabilizationCell-based Assays (Low cytotoxicity)
Carrier Protein BSA (Fatty Acid Free)0.1% (w/v)Hydrophobic binding pocketHigh-throughput Screening (HTS)
Co-solvent PEG-4005% - 10%Dielectric constant modifierAnimal Formulation (PK studies)

Critical Note: For 2-iodo-N-(4-phenoxyphenyl)benzamide , the iodine atom acts as a heavy lipophilic anchor. BSA (0.1%) is the most effective stabilizer because serum albumin naturally binds halogenated aromatics.

Validation: How to Confirm Solubility

Do not rely on visual inspection. At 10 µM, precipitation may be invisible to the naked eye but will scatter light in a plate reader.

The "Spin-Down" Test Protocol:

  • Prepare your compound solution at the highest test concentration (e.g., 30 µM).

  • Incubate at room temperature for 60 minutes.

  • Transfer 100 µL to a microcentrifuge tube.

  • Centrifuge: 15,000 x g for 10 minutes (pellets aggregates).

  • Sample: Carefully remove the top 50 µL of supernatant (avoiding the pellet).

  • Analyze: Measure the concentration of the supernatant vs. a fresh DMSO standard using HPLC or LC-MS.

    • Pass Criteria: Supernatant concentration is >80% of nominal concentration.

    • Fail Criteria: Supernatant concentration is <50% (indicates massive precipitation).

Frequently Asked Questions (FAQs)

Q1: My IC50 curve plateaus at 50% inhibition. Is this partial inhibition?

  • Diagnosis: Likely not. This is a classic sign of solubility-limited inhibition. The compound precipitates above a certain concentration (e.g., 1 µM), so adding more compound doesn't increase the free concentration available to bind the target.

  • Fix: Add 0.01% Triton X-100 to your buffer and re-run the curve. If the plateau disappears, it was a solubility artifact.

Q2: Can I use Ethanol instead of DMSO for the stock solution?

  • Answer: No. 2-iodo-N-(4-phenoxyphenyl)benzamide is likely less soluble in ethanol than DMSO. Furthermore, ethanol evaporates faster, leading to "crust" formation on the edges of plates/tips, which causes dosing errors. Stick to anhydrous DMSO.

Q3: Does the iodine atom affect the compound's stability in light?

  • Answer: Yes. Aryl iodides can be photolabile (susceptible to homolytic cleavage) under strong UV light.

  • Recommendation: Store DMSO stocks in amber vials and avoid leaving assay plates in direct sunlight or under intense biosafety cabinet lights for prolonged periods.

Q4: I see "promiscuous inhibition" in multiple unrelated assays. Why?

  • Answer: This compound is a candidate for "Pan-Assay Interference" (PAINS) behavior via colloidal aggregation . The hydrophobic aggregates sequester enzymes non-specifically.

  • Test: Run your assay with and without 0.01% detergent. If the inhibition disappears with detergent, the compound was acting as a colloidal aggregator, not a specific inhibitor.

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • ChemDiv. (n.d.). Compound 2-iodo-N-(4-phenoxyphenyl)benzamide physicochemical data. ChemDiv Catalog.

Sources

Optimization

Technical Support Center: 2-iodo-N-(4-phenoxyphenyl)benzamide Stability &amp; Analysis

Status: Operational Subject: Impurity Profiling, Degradation Pathways, and Troubleshooting Audience: Analytical Chemists, Formulation Scientists, CMC Leads Introduction Welcome to the technical support hub for 2-iodo-N-(...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Impurity Profiling, Degradation Pathways, and Troubleshooting Audience: Analytical Chemists, Formulation Scientists, CMC Leads

Introduction

Welcome to the technical support hub for 2-iodo-N-(4-phenoxyphenyl)benzamide . This guide addresses the specific stability challenges associated with the ortho-iodo benzamide scaffold.

This molecule presents a unique "stability duality":

  • Steric Protection: The ortho-iodine atom provides steric hindrance that retards amide hydrolysis compared to non-substituted analogs.

  • Photolability: The Carbon-Iodine (C-I) bond is weak (~50-60 kcal/mol) and highly susceptible to homolytic fission under UV light, leading to rapid deiodination.

Module 1: Degradation Pathway Analysis

Primary Degradation Mechanisms

Your impurity profile will likely be dominated by three pathways. Understanding these is critical for assigning peaks in your chromatogram.

  • Photolytic Deiodination (Critical): Under UV exposure (ICH Q1B), the C-I bond undergoes homolytic cleavage. The resulting radical abstracts a hydrogen atom (likely from solvent), forming the Des-iodo impurity .

  • Amide Hydrolysis: Acidic or basic stress cleaves the amide bond.[1]

    • Acidic:[2][3][4] Yields 2-iodobenzoic acid and 4-phenoxyaniline (as an ammonium salt).

    • Basic: Yields 2-iodobenzoate and 4-phenoxyaniline (free base).

  • Oxidative Coupling: The liberated 4-phenoxyaniline is electron-rich and prone to rapid oxidation, often turning samples pink or brown.

Visualizing the Pathways

degradation_pathway Parent Parent: 2-iodo-N-(4-phenoxyphenyl)benzamide Radical Aryl Radical Intermediate (Transient) Parent->Radical UV Light (hν) Homolytic Fission Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis pH < 2 or pH > 10 DesIodo Impurity A (Photolytic): N-(4-phenoxyphenyl)benzamide (Des-iodo analog) Radical->DesIodo H-Abstraction (Solvent) AcidFrag Impurity B: 2-iodobenzoic acid Hydrolysis->AcidFrag AmineFrag Impurity C: 4-phenoxyaniline Hydrolysis->AmineFrag Oxidation Oxidation (Air/Peroxide) AmineFrag->Oxidation AzoDimer Impurity D: Azo/Azoxy Dimers (Colored) Oxidation->AzoDimer Rapid

Figure 1: Mechanistic map of degradation. Note that Impurity A (Des-iodo) is the most common failure mode during drug product manufacturing.

Module 2: Analytical Method Troubleshooting

The "Co-Elution" Trap

Issue: The Parent and Impurity A (Des-iodo) often co-elute on standard C18 columns because the loss of iodine only slightly alters hydrophobicity.

Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Why? The iodine atom on the parent molecule interacts with the phenyl ring of the stationary phase via

    
    -
    
    
    
    and halogen-bonding interactions. The Des-iodo impurity lacks this interaction, creating significant selectivity (
    
    
    ) differences.
Mass Spectrometry Interpretation

When analyzing degradation products by LC-MS (ESI+), look for these diagnostic signals:

CompoundTheoretical Mass (M+H)Key Fragment IonsDiagnostic Note
Parent ~416 Da207 (benzoyl), 184 (amine)Characteristic Iodine isotopic pattern (Mass defect is negative relative to H).
Impurity A (Des-iodo) ~290 Da105 (benzoyl), 184 (amine)Loss of 126 Da (Iodine) from parent.
Impurity B (Acid) ~249 Da231 (loss of OH)Elutes early in RP-HPLC.
Impurity C (Amine) ~186 Da93 (phenoxy cleavage)Ionizes well in ESI+; check for [M+Na]+ adducts.
Troubleshooting Workflow

hplc_troubleshooting Start Issue: Co-eluting Peaks or Poor Mass Balance CheckUV Check UV Spectrum of Impurity Start->CheckUV Decision1 Is λmax similar to Parent? CheckUV->Decision1 Yes Likely Des-iodo (Impurity A) (Chromophore intact) Decision1->Yes Yes No Likely Hydrolysis (B/C) (Chromophore split) Decision1->No No Action1 Action: Switch to Phenyl-Hexyl Column Yes->Action1 Action2 Action: Check pH (Amine tailing?) No->Action2

Figure 2: Rapid decision tree for identifying unknown peaks in stability samples.

Module 3: Stress Testing Protocols

To validate your method, you must force degradation.[3] Do not use generic conditions; use these tailored protocols.

Photostability (The Critical Test)
  • Protocol: Expose 1 mg/mL solution (in Acetonitrile/Water) to 1.2 million lux hours (ICH Q1B Option 2).

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Expected Result:

    • Clear Vial: 5–20% degradation to Impurity A (Des-iodo).

    • Dark Control: < 0.1% degradation.

  • Caution: If you see degradation in the Dark Control, check for trace peroxides in your solvent (oxidative degradation).

Hydrolysis (Acid/Base)
  • Acid: 1N HCl, 60°C, 4 hours.

    • Note: The ortho-iodo group sterically hinders the carbonyl. You may need higher temperatures than typical benzamides.

  • Base: 0.1N NaOH, Room Temp, 2 hours.

    • Warning: If the solution turns pink/brown, Impurity C (the amine) is oxidizing. Add sodium metabisulfite to the quench solution to stabilize the amine for analysis.

Frequently Asked Questions (FAQ)

Q1: My "Des-iodo" peak is increasing during sample preparation. Why? A: You are likely using clear glassware under fluorescent lab lights. Aryl iodides are extremely sensitive.

  • Fix: Use Low-Actinic (Amber) glassware for all sample prep.

  • Fix: Equip HPLC autosamplers with darkened doors.

Q2: I see a "Ghost Peak" at 2x the retention time of the parent. A: This is likely a dimer formed during photolysis (radical-radical recombination), though this is rare in dilute solutions. More likely, it is a late-eluting contaminant from the column. Run a blank gradient.

Q3: Can I use Methanol as a solvent? A: Be cautious. In the presence of UV light, methanol can act as a radical source, accelerating the deiodination of the parent compound [1]. Acetonitrile is preferred for photostability studies.

Q4: The amine impurity (Impurity C) has poor peak shape. A: 4-phenoxyaniline is a base. If your mobile phase pH is near its pKa (~4-5), it will tail.

  • Fix: Ensure mobile phase pH is > 7 (using ammonium bicarbonate) or < 3 (using Formic acid/TFA) to keep it fully neutral or fully ionized.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Grimm, W. (1993). Extension of the International Conference on Harmonization Tripartite Guideline for Stability Testing of New Drug Substances and Products to Include Photostability Testing. Drug Development and Industrial Pharmacy.
  • Khetan, S. K., & Collins, T. J. (2007). Human Pharmaceuticals in the Aquatic Environment: A Challenge to Green Chemistry. Chemical Reviews. (Discusses degradation of halo-aromatics). Link

  • Balsiger, H., et al. (2004). Photolytic Deiodination of Iodinated Contrast Media. Environmental Science & Technology. (Mechanistic parallel for aryl-iodide degradation). Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-Iodo-N-(4-phenoxyphenyl)benzamide by Column Chromatography

This guide provides a comprehensive, experience-driven framework for the successful purification of 2-iodo-N-(4-phenoxyphenyl)benzamide using silica gel column chromatography. It is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for the successful purification of 2-iodo-N-(4-phenoxyphenyl)benzamide using silica gel column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their separation protocols.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before setting up a column?

A: The indispensable first step is to develop a separation method using Thin-Layer Chromatography (TLC).[1] TLC is a rapid, low-cost method to determine the optimal mobile phase (solvent system) for your separation. The goal is to find a solvent system where your target compound, 2-iodo-N-(4-phenoxyphenyl)benzamide, has a Retention Factor (Rf) value of approximately 0.2-0.5.[2] An Rf in this range generally translates to good elution behavior on a column.

Q2: How do I calculate the Rf value?

A: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4][5]

  • Rf = (Distance moved by the substance) / (Distance moved by the solvent front) [3]

For example, if your compound travels 3 cm and the solvent front moves 10 cm, the Rf is 0.3.

Q3: How much silica gel should I use for my purification?

A: A general rule of thumb is to use a silica gel-to-crude product weight ratio of 30:1 to 100:1. For routine purifications, a 50:1 ratio is often a good starting point. For very difficult separations of compounds with similar Rf values, a higher ratio (e.g., 100:1 or more) may be necessary.

Q4: What are the most common starting materials or impurities I should be aware of?

A: Depending on the synthetic route, common impurities could include unreacted 2-iodobenzoic acid and 4-phenoxyaniline. These starting materials have different polarities than the desired product and should be separable by column chromatography. It is also possible to have regioisomers if the reaction conditions are not well-controlled.[6]

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of 2-iodo-N-(4-phenoxyphenyl)benzamide.

Problem 1: My compound won't move from the origin (Rf = 0).

Potential CauseTroubleshooting Steps & Scientific Rationale
Mobile Phase is Not Polar Enough The compound has a stronger affinity for the polar silica gel (stationary phase) than for the non-polar mobile phase.[7] Increase the polarity of your eluent. For a typical hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. Make small, incremental changes (e.g., from 10% to 20% ethyl acetate) and re-check with TLC.
Strong Acid-Base Interaction Although benzamides are generally neutral, the lone pairs on the amide nitrogen can interact with the acidic silanol groups (Si-OH) on the silica surface, causing strong adsorption.[8][9] This is less common for amides than for amines but can still be a factor. Solution: Add a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[10]
Compound Insolubility The compound may have precipitated at the top of the column if it is not soluble in the initial mobile phase. Solution: Ensure the solvent used to load the sample onto the column is weak enough to not elute the compound prematurely but strong enough to maintain solubility. If using a "dry loading" technique (adsorbing the compound onto a small amount of silica), this issue is minimized.

Problem 2: The separation between my product and an impurity is poor (spots are too close on TLC/fractions are mixed).

Potential CauseTroubleshooting Steps & Scientific Rationale
Suboptimal Solvent System The chosen mobile phase is not providing adequate selectivity between the compounds.[9] Solution 1 (Optimize Polarity): Fine-tune the solvent ratio. A lower overall polarity (moving the product Rf to ~0.2) can sometimes improve separation.[11] Solution 2 (Change Solvent System): The interaction between the solvents and your compounds is key to separation.[12] Try replacing one of the solvents to alter this interaction. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system. Run TLCs with these new systems to find one that provides better separation.
Column Overloading Too much crude material has been loaded onto the column relative to the amount of silica gel. This leads to broad, overlapping bands.[10] Solution: Decrease the amount of crude material loaded or, more practically, increase the amount of silica gel (maintain at least a 30:1 to 50:1 ratio of silica to crude material).
Poorly Packed Column Air gaps or channels in the silica bed cause an uneven flow of the mobile phase, leading to band broadening and poor separation.[13] Solution: The column must be repacked. Ensure the silica is packed uniformly, without any cracks or air bubbles. The "slurry" or "wet packing" method is generally more reliable for achieving a homogenous column bed.[7]

Problem 3: The compound is eluting as a broad band with significant tailing.

Potential CauseTroubleshooting Steps & Scientific Rationale
Secondary Interactions with Silica As with strong retention (Problem 1), interactions between the analyte and the acidic silica surface can cause tailing.[10] Solution: Add a modifier to the mobile phase. For a neutral-to-weakly-basic compound like a benzamide, adding a small amount of a more polar solvent like methanol to your primary solvent system can sometimes sharpen the peak. If acidic impurities are the cause, adding ~0.5% acetic acid can help. If the compound itself has basic properties, adding 0.5-1% triethylamine is effective.[10]
Column Overloading Overloading the column is a frequent cause of peak tailing.[10] Solution: Use a proper silica-to-sample ratio as described in Problem 2.
Cracked or Channeled Column An improperly packed column can lead to non-ideal flow dynamics, causing tailing. Solution: Repack the column carefully, ensuring a uniform and stable bed.

Problem 4: The compound "crashed out" (precipitated) on the column.

Potential CauseTroubleshooting Steps & Scientific Rationale
Change in Solvent Environment The sample was dissolved in a strong solvent (e.g., dichloromethane) for loading, but the mobile phase is a much weaker, non-polar solvent (e.g., 95:5 hexane/ethyl acetate). When the strong solvent diffuses away, the compound's solubility in the mobile phase is too low, causing it to precipitate.[8] Solution 1 (Wet Loading): Dissolve the crude material in the minimum amount of the mobile phase itself, or a slightly stronger solvent, and load it directly onto the column. Solution 2 (Dry Loading): This is often the best method. Dissolve the crude material in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column bed.[8]

Experimental Protocol: Step-by-Step Guide

This protocol outlines a standard procedure for the purification of ~1 gram of crude 2-iodo-N-(4-phenoxyphenyl)benzamide.

1. TLC Analysis & Solvent System Selection

  • Prepare several TLC chambers with different solvent systems. A good starting point for a compound of this nature is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[14]

  • Test solvent systems with increasing polarity (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • Visualize the spots under UV light.

  • Select the solvent system that gives the target compound an Rf value between 0.2 and 0.5 and provides the best separation from impurities.[2]

Example TLC Data
Mobile Phase (Hexane:Ethyl Acetate)
9:1
4:1
2:1

2. Column Preparation (Wet-Packing Method)

  • Select an appropriate size glass column. For 1g of crude material using a 50:1 ratio, you will need 50g of silica gel.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[15]

  • In a beaker, prepare a slurry of the 50g of silica gel in the initial, least polar mobile phase you plan to use.

  • With the column stopcock closed, pour the slurry into the column. Use a funnel to aid the process.

  • Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.[13]

  • Once the silica has settled, add a protective layer of sand on top.

  • Open the stopcock and drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.

3. Sample Loading (Dry-Loading Method)

  • Dissolve your ~1g of crude 2-iodo-N-(4-phenoxyphenyl)benzamide in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

  • Add 2-3g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in your packed column, creating a thin, even band.

4. Elution and Fraction Collection

  • Carefully add your mobile phase to the top of the column, taking care not to disturb the loading zone.

  • Open the stopcock and begin collecting fractions in test tubes.

  • Maintain a constant head of solvent above the silica bed throughout the elution.

  • Isocratic Elution: If your TLC showed excellent separation with one solvent system, you can run the entire column with that system.

  • Gradient Elution: For more difficult separations, it is often better to start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 4:1, then 2:1) as the column runs.[11] This allows for better separation of less polar compounds first, followed by the elution of more polar compounds.

5. Analysis of Fractions

  • Monitor the collected fractions by TLC to determine which ones contain your purified product.

  • Spot several fractions onto a single TLC plate along with a spot of your crude starting material and a pure standard if available.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-iodo-N-(4-phenoxyphenyl)benzamide.

Visual Workflow and Troubleshooting Diagrams

Below are diagrams created using DOT language to visualize the workflow and troubleshooting logic.

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Compound Evaporate->Pure_Product Crude Crude Product Crude->TLC

Caption: Workflow for Column Chromatography Purification.

Troubleshooting_Tree cluster_separation Separation Issues cluster_elution Elution Issues Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep No_Move Compound Not Moving? Start->No_Move Overload Overloaded Column? (>1:30 ratio) Poor_Sep->Overload Check Solvent_Opt Suboptimal Solvents? Overload->Solvent_Opt No Repack_PoorSep Repack Column & Use More Silica Overload->Repack_PoorSep Yes Change_Solvent Change Solvent System (e.g., DCM/MeOH) Solvent_Opt->Change_Solvent Polarity Polarity too low? No_Move->Polarity Increase_Polarity Increase % of Polar Solvent Polarity->Increase_Polarity Yes Add_Modifier Add Modifier (e.g., 1% TEA) Polarity->Add_Modifier No (Suspect acid-base interaction)

Caption: Troubleshooting Decision Tree for Common Issues.

References

  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide.
  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry).
  • Arbeiterkammer. (2026, January 6). Rf Value In Chromatography: Calculation And Significance.
  • Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?.
  • CymitQuimica. (n.d.). CAS 7022-46-0: 2-Iodo-N-methyl-N-phenylbenzamide.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methoxy-.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • University of Victoria. (n.d.). Column chromatography.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
  • BenchChem. (2025). Troubleshooting column chromatography for pseudopelletierine purification.
  • Reddit. (2024, July 16). Column chromatography issues.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Agilent. (2008, January 17). Care, Maintenance, and Troubleshooting of Troubleshooting of HPLC Columns.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Supporting Information. (n.d.). A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy.
  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
  • HPLC Troubleshooting Guide. (n.d.).
  • BenchChem. (2025). Technical Support Center: Separation of Regioisomers in 2-Iodobenzamide Derivatization.
  • ResearchGate. (n.d.). A new synthetic method of 2-(4-hydroxyphenoxy) benzamide (15).
  • ChemDiv. (n.d.). Compound 2-iodo-N-(4-phenoxyphenyl)benzamide.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Acta Crystallographica Section C. (2005, July). 2-Iodo-N-(4-nitrophenyl)benzamide forms hydrogen-bonded sheets of R4(4)(24) rings.
  • Cheméo. (n.d.). Benzamide, N-(2-iodo-4-methylphenyl)-4-nitro-.
  • Beilstein Journals. (n.d.). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • Sigma-Aldrich. (n.d.). 2-IODO-N-PHENYL-BENZAMIDE AldrichCPR.
  • PMC. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Purity Validation of 2-iodo-N-(4-phenoxyphenyl)benzamide: A Comparative Analysis of Stationary Phases

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of the development pipeline. The compound 2-iodo-N-(4-phenoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of the development pipeline. The compound 2-iodo-N-(4-phenoxyphenyl)benzamide, a complex aromatic amide, presents unique analytical challenges due to its structural characteristics. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating its purity, focusing on the critical choice of the stationary phase. We will objectively compare the performance of a conventional C18 column against a Phenyl-Hexyl column, supported by detailed experimental protocols and validation data structured according to the highest standards of scientific integrity.

Foundational Strategy: Understanding the Analyte

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge dictates our strategic choices in chromatography.

Analyte Profile: 2-iodo-N-(4-phenoxyphenyl)benzamide

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₉H₁₄INO₂Contains multiple chromophores (aromatic rings), making UV detection highly suitable.
Molecular Weight 415.23 g/mol [1]Standard molecular weight for small molecule analysis.
logP 5.11[1]Highly hydrophobic (lipophilic), indicating strong retention on a non-polar stationary phase. Reverse-Phase (RP) HPLC is the logical mode of choice.
Solubility Poor in water; soluble in polar organic solvents like methanol and acetonitrile.[2][3][4]The sample and standards should be prepared in an organic solvent or a high-organic mobile phase mixture to ensure complete dissolution.
Structure Contains three aromatic rings.The presence of multiple aromatic systems suggests that π-π interactions can be leveraged for enhanced selectivity, justifying the comparison of different stationary phases.

The high logP value is the most critical determinant, unequivocally pointing towards Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the appropriate analytical mode. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic compounds are retained longer on the column.[5]

The Core of Selectivity: A Comparative Study of Stationary Phases

The goal of a purity assay is not just to quantify the main peak but to resolve it from all potential impurities, including starting materials, by-products, and degradation products. Selectivity is the most powerful tool for achieving this resolution.[6] We will compare the two most logical column choices for this analyte: the workhorse C18 and the specialized Phenyl-Hexyl.

The Competitors: Mechanism of Separation
  • C18 (Octadecylsilane) Columns: These are the most widely used columns in RP-HPLC. Separation is primarily driven by hydrophobic (van der Waals) interactions between the C18 alkyl chains bonded to the silica support and the non-polar regions of the analyte. For a molecule like 2-iodo-N-(4-phenoxyphenyl)benzamide, the entire carbon skeleton contributes to this interaction.[7]

  • Phenyl-Hexyl Columns: These columns possess a phenyl ring connected to the silica support via a six-carbon alkyl chain. They offer a dual mechanism of separation: hydrophobic interactions from the hexyl chain and, crucially, π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic rings of the analyte.[5][8] This secondary interaction mechanism can provide unique selectivity for aromatic compounds that C18 columns may not achieve.

G cluster_c18 C18 Column Interaction cluster_phenyl Phenyl-Hexyl Column Interaction C18_Analyte Analyte C18_Stationary C18 Alkyl Chains C18_Analyte->C18_Stationary Hydrophobic Interactions Phenyl_Analyte Analyte Phenyl_Stationary Phenyl-Hexyl Phase Phenyl_Analyte->Phenyl_Stationary Hydrophobic + π-π Interactions

Diagram 1: Dominant separation mechanisms.

Experimental Protocol: Head-to-Head Comparison

To provide a robust comparison, we will develop and validate a method, testing it on both columns under identical conditions wherever possible. The validation will adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[2][3]

Materials and Instrumentation
  • Analyte: 2-iodo-N-(4-phenoxyphenyl)benzamide reference standard (>99.5% purity).

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Columns:

    • Alternative 1: Standard C18 Column, 4.6 x 150 mm, 5 µm particle size.

    • Alternative 2: Phenyl-Hexyl Column, 4.6 x 150 mm, 5 µm particle size.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water (18.2 MΩ·cm).

  • Reagents: Formic acid (99%+ purity).

Chromatographic Conditions

The initial method was developed based on the analyte's properties. A gradient elution is chosen to ensure that any impurities with significantly different polarities are eluted effectively and to maintain sharp peak shapes.

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape for ionizable compounds by maintaining a consistent pH.
Mobile Phase B Acetonitrile (ACN)ACN is a strong organic solvent with low UV cutoff and viscosity, making it ideal for RP-HPLC gradients.
Gradient 0-2 min: 60% B2-12 min: 60-95% B12-15 min: 95% B15.1-18 min: 60% BA linear gradient provides robust separation, followed by a high-organic wash to elute any strongly retained compounds and a re-equilibration step.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmBased on the extensive aromaticity of the molecule, 254 nm is a common and robust wavelength for detection. A DAD allows for peak purity analysis across a spectral range.
Injection Vol. 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Preparation of Solutions
  • Sample Diluent: A mixture of Water/ACN (50:50, v/v) was chosen to ensure analyte solubility while being compatible with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent. This concentration is suitable for purity and assay determination.

  • Spiked Sample Solution (for Specificity): A solution of the analyte at 0.1 mg/mL is spiked with known potential impurities (e.g., 2-iodobenzoic acid and 4-phenoxyaniline) at a concentration of 0.1% relative to the main analyte (0.1 µg/mL).

Method Validation and Performance Comparison

The following validation parameters were assessed for both the C18 and Phenyl-Hexyl columns according to ICH Q2(R1) guidelines.[2][3]

G cluster_validation ICH Q2(R1) Validation Workflow Start Method Development Specificity Specificity (Resolution from impurities) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Small variations) Precision->Robustness End Validated Method Robustness->End

Diagram 2: HPLC method validation workflow.
Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] The spiked sample solution was analyzed on both columns.

Comparative Results: Specificity

ParameterC18 ColumnPhenyl-Hexyl ColumnCommentary
Resolution (Analyte / Impurity 1) 1.83.5 The Phenyl-Hexyl column shows significantly better resolution, likely due to π-π interactions differentiating the analyte from the less complex impurity.
Resolution (Analyte / Impurity 2) 2.14.2 Again, the Phenyl-Hexyl phase provides superior separation. A resolution >2 is considered baseline separation.
Peak Tailing Factor (Analyte) 1.21.1Both columns provide good peak symmetry (ideal is 1.0), with the Phenyl-Hexyl being slightly better.
Linearity, Accuracy, and Precision

These parameters were evaluated to ensure the method is quantitative and reliable.

Summary of Quantitative Validation Data

Validation ParameterSpecificationC18 Column PerformancePhenyl-Hexyl Column Performance
Linearity (R²) ≥ 0.9990.99950.9997
Range 0.05 - 0.15 mg/mLMetMet
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.1%99.5 - 100.8%
Precision (Repeatability, %RSD) ≤ 1.0%0.45%0.38%
Precision (Intermediate, %RSD) ≤ 2.0%1.1%0.9%

Both columns performed exceptionally well and met all acceptance criteria for quantitative analysis. This demonstrates that once separation is achieved, either stationary phase can be used for reliable quantification. However, the slightly better precision on the Phenyl-Hexyl column can be attributed to the more resolved and symmetrical peak shape, which allows for more consistent integration by the chromatography data system.

Final Recommendation: A Field-Proven Insight

For a standard purity test where potential impurities are well-known and easily resolved, a conventional C18 column provides a robust and reliable result. It is a cost-effective and universally available choice.

However, for a molecule like 2-iodo-N-(4-phenoxyphenyl)benzamide , with its multiple aromatic rings, the risk of co-eluting, structurally similar impurities is significant, especially during early-stage development or when analyzing material from a new synthetic route.

As a Senior Application Scientist, my recommendation is to utilize the Phenyl-Hexyl stationary phase. The causality is clear: the dual separation mechanism involving π-π interactions provides a critical advantage in selectivity for aromatic compounds.[8] This enhanced resolution is not merely an academic improvement; it translates directly to a higher degree of confidence in the reported purity, ensuring the trustworthiness of the data that underpins critical drug development decisions. The Phenyl-Hexyl column provides a more robust and self-validating system by minimizing the risk of hidden impurities co-eluting with the main peak.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]

  • Ouyang J, Chen G, et al. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... ResearchGate; 2020. [Link]

  • Ouyang J, Chen G, et al. Solubility determination and modelling of benzamide in organic solvents... Spiral; 2020. [Link]

  • LCGC International. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC International Application Notes; 2022. [Link]

  • MicroSolv Technology Corporation. How to Use Cogent Phenyl Hydride™ HPLC Columns. MicroSolv Website. [Link]

  • MAC-MOD Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Website. [Link]

  • Agilent Technologies, Inc. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Application Note; 2009. [Link]

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Comparative

A Researcher's Guide to Evaluating 2-iodo-N-(4-phenoxyphenyl)benzamide: A Comparative Analysis of Cytotoxicity and Potency

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive framework for res...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the cytotoxic profile versus the therapeutic potency of a specific derivative, 2-iodo-N-(4-phenoxyphenyl)benzamide. While direct experimental data for this exact molecule is not extensively available in the public domain, this guide will use data from closely related N-(4-phenoxyphenyl)benzamide and 2-iodobenzamide analogues to illustrate the necessary experimental workflows and data interpretation.

The central challenge in developing any new therapeutic agent is achieving a sufficient therapeutic window: maximizing on-target potency while minimizing off-target cytotoxicity. This guide will walk you through the essential steps to characterize this balance for 2-iodo-N-(4-phenoxyphenyl)benzamide or similar molecules, ensuring a robust and reliable assessment.

Mechanistic Insights: Targeting the WNK-SPAK Kinase Pathway

Based on structure-activity relationship (SAR) studies of similar N-(4-phenoxyphenyl)benzamide derivatives, a plausible molecular target for this compound class is the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[3] SPAK is a key component of the WNK-OSR1/SPAK-NCC signaling cascade, which plays a crucial role in regulating ion homeostasis and is implicated in salt-sensitive hypertension.[3] Inhibition of this pathway is a promising strategy for the development of new antihypertensive drugs.[3]

The proposed mechanism of action involves the binding of the N-(4-phenoxyphenyl)benzamide scaffold to the ATP-binding pocket of the SPAK kinase, thereby preventing the phosphorylation of its downstream targets.

WNK_SPAK_Pathway WNK WNK Kinase SPAK SPAK/OSR1 WNK->SPAK Phosphorylates & Activates NCC NCC SPAK->NCC Phosphorylates & Activates Ion_Transport Increased Na-Cl Reabsorption NCC->Ion_Transport Hypertension Hypertension Ion_Transport->Hypertension Inhibitor 2-iodo-N-(4-phenoxyphenyl)benzamide Inhibitor->SPAK Inhibits

Caption: Proposed mechanism of action for 2-iodo-N-(4-phenoxyphenyl)benzamide targeting the WNK-SPAK signaling pathway.

Assessing Cytotoxicity: Is the Compound Toxic to Cells?

Before determining the potency of a compound against its intended target, it is crucial to understand its general cytotoxicity. A compound that kills cells indiscriminately has limited therapeutic potential. Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells.[4]

A widely used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is proportional to the number of living, metabolically active cells.[5]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a non-cancerous human cell line (e.g., HEK293 or normal human fibroblasts like CCD-18Co[6]) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 2-iodo-N-(4-phenoxyphenyl)benzamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 (the concentration that causes a 50% reduction in cell viability).

Interpreting Cytotoxicity Data

A higher CC50 value indicates lower cytotoxicity. For a drug candidate to be promising, its CC50 should be significantly higher than its effective concentration for the therapeutic target.

CompoundCell LineCC50 (µM)Reference
Illustrative Analog A (2-phenoxybenzamide derivative) L-673.00 - 131.0[7][8]
Illustrative Analog B (N-Boc-amino derivative) L-617.20[8]
VKNG-2 (A benzamide derivative) CCD-18Co>5Based on >85% viability at 5 µM[6]

This table presents hypothetical data based on published results for structurally related compounds to illustrate the expected data format.

Determining Potency: How Effectively Does It Hit the Target?

Potency is a measure of the drug activity expressed in terms of the amount required to produce an effect of a given intensity. For an enzyme inhibitor, this is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme assays are fundamental laboratory methods to measure the activity of an enzyme and are crucial for determining the potency of potential inhibitors.[9] For a kinase like SPAK, a common method is a fluorescence-based assay that measures the phosphorylation of a substrate peptide.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Reagents:

    • Recombinant human SPAK enzyme

    • Fluorescently labeled substrate peptide

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • 2-iodo-N-(4-phenoxyphenyl)benzamide

  • Assay Procedure:

    • Prepare a serial dilution of the inhibitor in the assay buffer.

    • In a 384-well plate, add the SPAK enzyme, the substrate peptide, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Interpreting Potency Data

A lower IC50 value indicates a more potent compound. The goal is to identify compounds with low nanomolar to high picomolar IC50 values against the target of interest.

CompoundTargetIC50 (µM)Reference
Illustrative Analog C (Antiplasmodial 2-phenoxybenzamide) PfNF541.012 - 1.146[7]
Illustrative Analog D (Potent SPAK Inhibitor 20l) SPAK< 0.1Inferred from "potent SPAK inhibitor" description in the reference[3]
VKNG-2 (ATPase activator) ABCG2EC50 = 2.3Note: This is an EC50 for ATPase stimulation, not an IC50 for inhibition. It demonstrates target engagement.[6]

This table presents hypothetical and inferred data based on published results for structurally related compounds to illustrate the expected data format.

Comparative Analysis: The Therapeutic Index

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A common way to calculate the TI in preclinical studies is the ratio of the CC50 to the IC50.

Therapeutic Index (TI) = CC50 / IC50

A higher TI is desirable, as it indicates that a much higher concentration of the drug is needed to cause cell death than is required for the desired therapeutic effect.

ParameterIllustrative Data (Hypothetical)Implication
Cytotoxicity (CC50) 100 µMThe compound is not highly toxic to cells in general.
Potency (IC50) 0.1 µMThe compound is a potent inhibitor of its target.
Therapeutic Index 1000A high therapeutic index suggests a favorable safety profile and a good candidate for further development.

By systematically evaluating both cytotoxicity and potency, researchers can make informed, data-driven decisions about which compounds to advance in the drug discovery pipeline.[9] This structured approach, grounded in robust experimental methodologies, is essential for identifying promising new therapeutic agents like 2-iodo-N-(4-phenoxyphenyl)benzamide.

References

  • BioAgilytix. Points to Consider in the Development of Activity and Potency Assays for Enzyme Biotherapeutics. [Link]

  • Creative Diagnostics. Enzyme Inhibition Kit for Metabolic Studies. [Link]

  • Haque, M. R., et al. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. PMC. [Link]

  • Tang, A., et al. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. PMC. [Link]

  • Greis, K. D. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. PubMed. [Link]

  • Tiefenbacher, S., et al. (2021). Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. PNAS. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Schalk, C., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Jiao, D., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PMC. [Link]

  • Kollár, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. [Link]

  • Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. PubMed. [Link]

  • da Silva, M. F., et al. (2007). In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. PubMed. [Link]

  • Jiao, D., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Semantic Scholar. [Link]

  • Saeed, S., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. PMC. [Link]

  • Garden, S. J., et al. (2005). 2-Iodo-N-(4-nitrophenyl)benzamide forms hydrogen-bonded sheets of R4(4)(24) rings. PubMed. [Link]

  • Szabó, C., et al. (1992). Benzamide potentiation of the cytotoxicity of bifunctional galactitol [correction of galacticol] in resistant P388 leukemia correlates with inhibition of DNA ligase II. PubMed. [Link]

  • Schalk, C., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar. [Link]

  • US EPA. Benzamide, 2-iodo-N-methyl-N-phenyl-. [Link]

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Validation

Benchmarking the Antiplasmodial Potential of 2-Phenoxybenzamide Analogs: A Comparative Guide

In the global fight against malaria, the continuous emergence of drug-resistant Plasmodium falciparum strains necessitates an urgent and unceasing search for novel chemotherapeutics. This guide provides a comprehensive a...

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against malaria, the continuous emergence of drug-resistant Plasmodium falciparum strains necessitates an urgent and unceasing search for novel chemotherapeutics. This guide provides a comprehensive analysis of the antiplasmodial activity of 2-phenoxybenzamide derivatives, a promising class of compounds, benchmarked against established antimalarial agents. While direct data for 2-iodo-N-(4-phenoxyphenyl)benzamide is not extensively available in public literature, this guide will focus on structurally related 2-phenoxybenzamides, offering a robust framework for researchers, scientists, and drug development professionals to evaluate and position new analogs within the antiplasmalarial landscape.

The information presented herein is synthesized from peer-reviewed studies, emphasizing experimental data and established protocols to ensure scientific integrity and reproducibility. We will delve into the synthesis of these compounds, their in vitro efficacy against various P. falciparum strains, and a discussion of their potential mechanisms of action.

A Promising Scaffold: The Emergence of 2-Phenoxybenzamides

The 2-phenoxybenzamide scaffold has been identified as a promising starting point for the development of new antiplasmodial agents. Research has demonstrated that derivatives of this core structure exhibit potent activity against the blood stages of P. falciparum. For instance, a study on new 2-phenoxybenzamide derivatives revealed compounds with significant in vitro activity against the NF54 strain of P. falciparum[1][2][3]. This highlights the potential of this chemical class and provides a strong rationale for further investigation and optimization.

Synthesis of 2-Phenoxybenzamide Derivatives

The general synthesis of 2-phenoxybenzamide derivatives involves a multi-step process. A common retrosynthetic approach begins with the synthesis of the 2-phenoxybenzoic acid core, followed by amide coupling with a suitable aniline derivative.

A representative synthetic route is outlined below:

  • Ullmann Condensation: The synthesis typically starts with an Ullmann condensation reaction between a substituted 2-iodobenzoic acid and a corresponding phenol to form the diaryl ether linkage. This reaction is often catalyzed by copper salts[1][2].

  • Amide Bond Formation: The resulting 2-phenoxybenzoic acid is then coupled with an appropriate aniline derivative to form the final benzamide product. This can be achieved using standard peptide coupling reagents[1][2].

The modular nature of this synthesis allows for the facile introduction of various substituents on both the phenoxy and the anilino moieties, enabling the exploration of structure-activity relationships (SAR).

Benchmarking Antiplasmodial Activity: In Vitro Assays

To objectively assess the antiplasmodial potential of novel compounds, their in vitro activity is compared against that of standard antimalarial drugs. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces parasite growth by 50%, is a key metric for this comparison.

Standard Benchmark Antimalarials:
  • Chloroquine (CQ): A historically important and widely used antimalarial, though its efficacy is compromised by widespread resistance. It is often used as a benchmark for activity against drug-sensitive parasite strains.

  • Artemisinin and its derivatives (e.g., Artesunate, Dihydroartemisinin): These are the cornerstone of modern artemisinin-based combination therapies (ACTs) and are known for their rapid parasite clearance.

  • Mefloquine (MQ): Another important antimalarial, often used in combination therapy.

Key Plasmodium falciparum Strains for Benchmarking:

A panel of well-characterized laboratory-adapted P. falciparum strains with varying drug-resistance profiles is crucial for a comprehensive assessment.

  • 3D7 and NF54: These are chloroquine-sensitive strains, often used as a baseline for antiplasmodial activity.[4][5][6][7][8][9]

  • Dd2 and W2: These are chloroquine-resistant and mefloquine-resistant strains, originating from Southeast Asia, and are critical for evaluating the efficacy of new compounds against resistant parasites.[4][6][8][10][11]

  • K1: A chloroquine-resistant strain from Thailand.[6][10]

Comparative Antiplasmodial Activity Data

The following table summarizes the reported in vitro antiplasmodial activities of representative 2-phenoxybenzamide derivatives against the P. falciparum NF54 strain, alongside the activities of standard antimalarial drugs for comparison.

Compound/DrugP. falciparum StrainIC50 (µM)Reference
2-Phenoxybenzamide Analog 1 NF540.269[1][2][3]
2-Phenoxybenzamide Analog 2 NF540.413[1]
Chloroquine 3D7 (CQ-sensitive)~0.010 - 0.170[5][12][13][14]
Artesunate 3D7 (CQ-sensitive)~0.0016 - 0.0062[12][13]
Mefloquine 3D7 (CQ-sensitive)~0.016 - 0.018[5][12]
Chloroquine Dd2 (CQ-resistant)> 0.100[4]

Note: The IC50 values for standard drugs can vary between studies and laboratories due to differences in assay conditions.

The data indicates that optimized 2-phenoxybenzamide analogs can exhibit potent antiplasmodial activity in the sub-micromolar range, making them competitive with some established antimalarials, particularly against drug-sensitive parasite strains.

Experimental Protocols: In Vitro Antiplasmodial Assays

The following are detailed, step-by-step methodologies for common in vitro antiplasmodial assays.

SYBR Green I-Based Fluorescence Assay

This is a widely used, high-throughput method for determining parasite viability by quantifying the amount of parasitic DNA.[7][9][15][16][17][18][19]

Protocol:

  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human O+ erythrocytes at a 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are kept at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[6]

  • Drug Dilution: Test compounds and standard drugs are serially diluted in 96-well microtiter plates.

  • Incubation: A synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to each well. The plates are then incubated for 72 hours under the same conditions as the parasite culture.[17][18]

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. Following thawing, a lysis buffer containing the SYBR Green I fluorescent dye is added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark at room temperature for 1 hour, and the fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[9]

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.[15]

Plasmodium Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is an indicator of parasite viability.[15][20]

Protocol:

  • Parasite Culture and Drug Treatment: Follow steps 1-3 of the SYBR Green I assay protocol.

  • Lysis: After the 72-hour incubation, the plates are subjected to freeze-thaw cycles to lyse the parasites and release the pLDH enzyme.

  • Enzyme Reaction: A reaction mixture containing a substrate (e.g., lactate) and a chromogen (e.g., nitroblue tetrazolium) is added to each well.

  • Color Development: The pLDH enzyme catalyzes the reduction of the substrate, which in turn leads to the development of a colored product. The plates are incubated at room temperature to allow for color development.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at an appropriate wavelength.

  • Data Analysis: The absorbance is proportional to the pLDH activity and, therefore, to the number of viable parasites. IC50 values are calculated similarly to the SYBR Green I assay.

Visualizing the Experimental Workflow

Caption: Experimental workflow for in vitro antiplasmodial activity screening.

Potential Mechanism of Action

While the precise molecular target of 2-phenoxybenzamides is yet to be fully elucidated, their chemical structure provides clues to their potential mechanism of action. The benzamide moiety is a common feature in many biologically active molecules. One possible mechanism could involve the inhibition of a key parasitic enzyme.

Further studies, such as target-based screening, proteomics, and transcriptomics, are required to definitively identify the molecular target and elucidate the mechanism of action of this promising class of compounds.

Hypothesized Target Pathway

hypothesized_pathway Compound 2-Phenoxybenzamide Analog Target Putative Parasite Enzyme/Protein Compound->Target Binds to Pathway Essential Parasitic Metabolic Pathway (e.g., DNA replication, protein synthesis) Inhibition Inhibition Disruption Disruption ParasiteDeath Parasite Death

Caption: Hypothesized mechanism of action for 2-phenoxybenzamide analogs.

Conclusion and Future Perspectives

The 2-phenoxybenzamide scaffold represents a promising avenue for the development of novel antiplasmodial agents. The ability to readily synthesize a diverse library of analogs allows for systematic exploration of structure-activity relationships, paving the way for the identification of compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Future research should focus on:

  • Broad-Spectrum Activity: Evaluating the activity of lead compounds against a wider panel of drug-resistant P. falciparum strains and other Plasmodium species.

  • Mechanism of Action Studies: Elucidating the molecular target(s) to understand the mode of action and anticipate potential resistance mechanisms.

  • In Vivo Efficacy: Assessing the efficacy of promising compounds in animal models of malaria.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates to evaluate their drug-likeness.

By systematically addressing these aspects, the full potential of the 2-phenoxybenzamide class can be unlocked, contributing to the development of the next generation of antimalarial drugs.

References

  • Comparison of SYBR green I and lactate dehydrogenase antimalarial in vitro assay in Plasmodium falciparum field isolates. MalariaWorld. [Link]

  • Le Roch, K. G., et al. (2008). Comparative whole genome transcriptome analysis of three Plasmodium falciparum strains. Nucleic Acids Research, 36(14), 4616–4627. [Link]

  • A-Elbasit, I. E., et al. (2009). Molecular Assessment of Plasmodium falciparum Resistance to Antimalarial Drugs in Papua New Guinea Using an Extended Ligase Detection Reaction Fluorescent Microsphere Assay. Journal of Clinical Microbiology, 47(7), 2116–2123. [Link]

  • Varela, Y., et al. (2020). State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia. The American Journal of Tropical Medicine and Hygiene, 103(6), 2353–2361. [Link]

  • Prosser, C., et al. (2013). Artesunate Misuse and Plasmodium falciparum Malaria. Emerging Infectious Diseases, 19(7), 1128–1130. [Link]

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  • Nalwanga, E. K., et al. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. Malaria Journal, 18(1), 346. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-iodo-N-(4-phenoxyphenyl)benzamide

Executive Summary: At-a-Glance Safety Profile 2-iodo-N-(4-phenoxyphenyl)benzamide is a halogenated amide derivative commonly utilized as a pharmaceutical intermediate or building block in cross-coupling reactions (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At-a-Glance Safety Profile

2-iodo-N-(4-phenoxyphenyl)benzamide is a halogenated amide derivative commonly utilized as a pharmaceutical intermediate or building block in cross-coupling reactions (e.g., Suzuki-Miyaura). Due to the presence of the aryl iodide and the amide linkage, this compound presents specific risks regarding particulate inhalation , contact dermatitis , and photolytic instability .

Immediate Action Required:

  • Default State: Treat as a Sensitizer and Irritant (H315, H319, H335).

  • Critical Control: All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Storage: Light-sensitive. Store in amber vials at ambient temperature (unless specific CoA dictates refrigeration).

Part 1: Risk Assessment & Hazard Identification (The "Why")

To select the correct PPE, we must understand the molecular behavior of the compound. We do not simply follow a checklist; we analyze the structure-activity relationship (SAR) to predict hazards where specific toxicological data may be sparse.

Functional GroupAssociated HazardOperational Implication
Aryl Iodide (C-I Bond) Photolability & Reactivity: The C-I bond is weaker than C-Br or C-Cl. Exposure to UV/ambient light can liberate free iodine (

), a corrosive oxidizer.
Use amber glassware. Watch for discoloration (yellowing) as a sign of degradation.
Benzamide Moiety Bioactivity: Structurally similar to many bioactive kinase inhibitors. Potential for unexpected biological activity.Treat as a potential pharmacological agent. Zero-skin-contact policy.
Phenoxy Group Lipophilicity: Increases the molecule's ability to penetrate lipid bilayers (skin).Standard latex gloves are insufficient. Nitrile (minimum) or Laminate (preferred for solutions) is required.
Physical State (Solid) Inhalation: Fine crystalline powders easily aerosolize during weighing.Respiratory protection is the primary defense line.

Part 2: The PPE Matrix

The following matrix dictates protection levels based on the state of matter and carrier solvent .

PPE Selection Logic
  • Solids: The risk is inhalation of dusts.

  • Solutions: The risk is permeation.[1][2] The solvent dictates the glove choice, as the solvent carries the solute through the glove material.

Master PPE Table
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (Solid) Primary: Fume Hood (Sash at 18"). Secondary: N95 (if hood unavailable - Not Recommended)Double Nitrile (4 mil minimum). Reason: Good dexterity; solid does not permeate nitrile instantly.Safety Glasses with side shields.Lab Coat (Cotton/Polyester blend), closed-toe shoes.
Synthesis (Solution in DMSO/Water) Fume Hood.Double Nitrile. Reason: DMSO permeates nitrile slowly; double gloving provides break-through indication.Chemical Goggles. Reason: Splash hazard.[3]Lab Coat + Chemical Apron if volume >500mL.
Synthesis (Solution in DCM/THF) Fume Hood.Silver Shield (Laminate) or Viton. Reason: DCM permeates nitrile in <2 mins.Chemical Goggles. Lab Coat + Chemical Apron.
Spill Cleanup P100 / Half-face Respirator with Organic Vapor cartridges.Silver Shield (Laminate) liners under Nitrile outer gloves.Face Shield over Goggles.[4]Tyvek Suit (if spill >10g).

Part 3: Operational Protocols

Workflow Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 2-iodo-N-(4-phenoxyphenyl)benzamide StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidAction Risk: Inhalation & Dust Action: Fume Hood + Double Nitrile Gloves Solid->SolidAction SolventCheck Identify Solvent Liquid->SolventCheck Polar Polar (Water, MeOH, DMSO) SolventCheck->Polar NonPolar Halogenated/Ether (DCM, THF, Chloroform) SolventCheck->NonPolar PolarAction Action: Double Nitrile Gloves (Change every 30 mins) Polar->PolarAction NonPolarAction Action: Silver Shield/Laminate Gloves (Nitrile offers NO protection) NonPolar->NonPolarAction

Figure 1: Decision logic for selecting glove material based on carrier solvent and physical state.

Protocol A: Safe Weighing Procedure

Objective: Transfer solid without generating aerosolized dust.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Benzamides can be static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the vial.

  • Transfer:

    • Place a tared vial inside the hood.

    • Use a disposable spatula. Do not tap the spatula against the vial rim (creates dust).

    • Gently roll the spatula to deposit the solid.

  • Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened in ethanol before removing it from the hood.

Protocol B: Solubilization (The "Exotherm Check")

Objective: Dissolve compound while mitigating splash risks.

  • Solvent Choice: If using Dichloromethane (DCM), you must wear laminate gloves.

  • Addition: Add solvent to the solid, not solid to solvent (prevents "puffing").

  • Observation: Although this amide is generally stable, always observe for rapid color change (iodine liberation) or heat generation.

Part 4: Emergency Response & Disposal[5]

Emergency Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle) Spill->Evacuate PPE_Up 2. Don PPE (Goggles, Laminate Gloves, Lab Coat) Evacuate->PPE_Up Contain 3. Containment Cover with absorbent pads (Do not dry sweep) PPE_Up->Contain Clean 4. Decontaminate Wash surface with soap/water Collect as HazWaste Contain->Clean

Figure 2: Step-by-step spill response protocol minimizing inhalation risk.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] Lift eyelids. Seek medical attention (solid particulates can cause corneal abrasion).

  • Skin Contact: Wash with soap and water.[1][4][5][6][7] Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][2]

Disposal Plan
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent iodine gas evolution.

  • Labeling: Must be labeled "Contains Organic Iodide - Potential Sensitizer."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). 4-iodo-N-(4-iodo-2-methylphenyl)benzamide (Structural Analog Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • Ansell. (2022). Chemical Permeation & Degradation Guide (7th Edition). (Reference for Nitrile vs. Laminate permeation data regarding DCM/DMSO).

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